molecular formula C15H13F3N4O2 B295414 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione

Numéro de catalogue B295414
Poids moléculaire: 338.28 g/mol
Clé InChI: ZWRIANJZNDIMFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.

Mécanisme D'action

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 is a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Adenosine A2A receptors are involved in a variety of physiological processes, including neurotransmitter release, neuronal excitability, and immune function. 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 binds to the adenosine A2A receptor and blocks its activation by adenosine, which leads to a decrease in cAMP production and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is thought to underlie its neuroprotective effects in Parkinson's disease and Huntington's disease. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease.

Avantages Et Limitations Des Expériences En Laboratoire

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 has several advantages as a research tool. It is a highly selective antagonist of the adenosine A2A receptor, which allows for the specific targeting of this receptor in experiments. It is also a potent antagonist, which means that relatively low concentrations of the compound can be used in experiments. However, there are also some limitations to the use of 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in experiments. In addition, it is not very soluble in water, which can make it difficult to use in certain experimental protocols.

Orientations Futures

There are several future directions for the research on 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261. One area of interest is the potential use of 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 in the treatment of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another area of interest is the potential use of 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 in the treatment of cancer, either alone or in combination with other therapies. Finally, there is also interest in the development of more potent and selective adenosine A2A receptor antagonists, which could lead to the development of new therapeutics for a variety of diseases.

Méthodes De Synthèse

The synthesis of 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 involves the condensation of 3-trifluoromethylbenzaldehyde with 1,3-dimethyluracil in the presence of a base, followed by oxidation with potassium permanganate. The resulting product is then reduced with sodium borohydride to yield 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261. The synthesis method has been optimized to produce high yields of the compound with high purity.

Applications De Recherche Scientifique

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 has been investigated for its potential use in the treatment of cardiovascular diseases, such as myocardial infarction and hypertension.

Propriétés

Formule moléculaire

C15H13F3N4O2

Poids moléculaire

338.28 g/mol

Nom IUPAC

1,3-dimethyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione

InChI

InChI=1S/C15H13F3N4O2/c1-20-12-11(13(23)21(2)14(20)24)22(8-19-12)7-9-4-3-5-10(6-9)15(16,17)18/h3-6,8H,7H2,1-2H3

Clé InChI

ZWRIANJZNDIMFH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F

SMILES canonique

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.